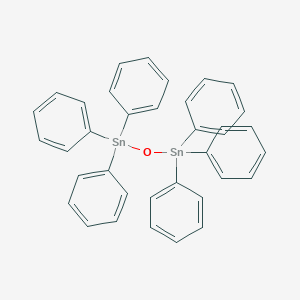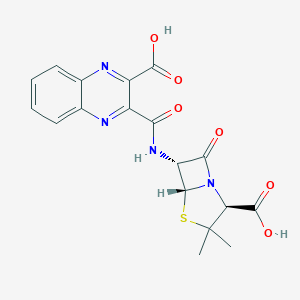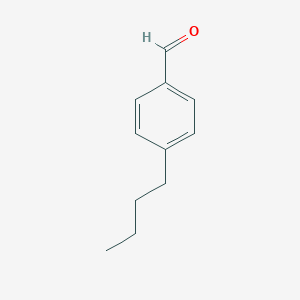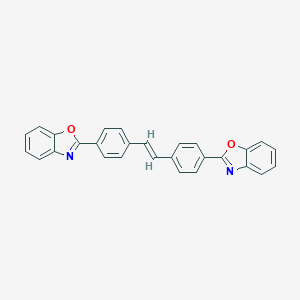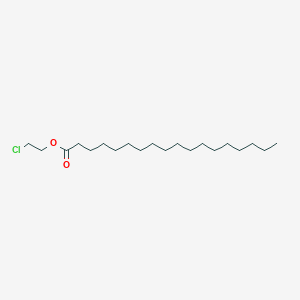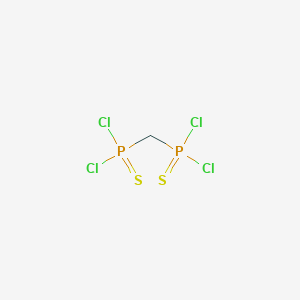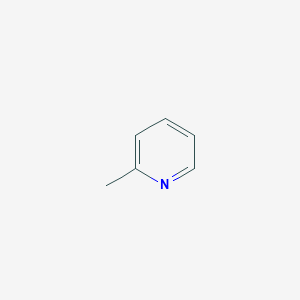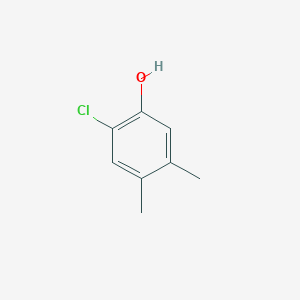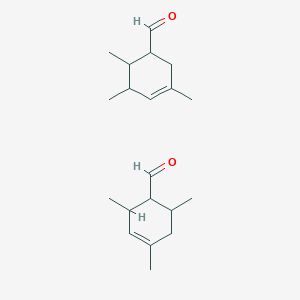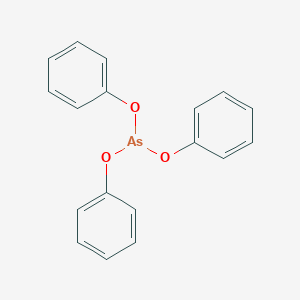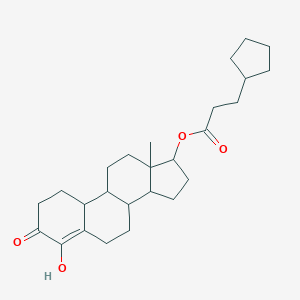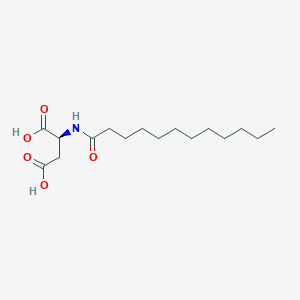
n-Dodecanoylaspartic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of molecules similar to n-Dodecanoylaspartic acid often involves complex organic reactions that aim to attach long-chain hydrophobic groups to polar head groups. For example, the synthesis of N-dodecylaniline, a process involving the alkylation of aniline with 1-bromo-dodecane, presents a method that could be analogous to synthesizing n-Dodecanoylaspartic acid by attaching a dodecanoyl group to aspartic acid under specific conditions (Han Ji-long, 2009).
Molecular Structure Analysis
The molecular structure of n-Dodecanoylaspartic acid, with its long hydrophobic tail and a polar aspartic acid head, suggests amphiphilic properties. This duality in hydrophilic and hydrophobic character is crucial for interactions in biological and synthetic systems. While specific structural analyses of n-Dodecanoylaspartic acid are not available, studies on similar compounds highlight the importance of such structural features in determining solubility, phase behavior, and reactivity.
Chemical Reactions and Properties
Chemical reactions involving n-Dodecanoylaspartic acid would likely reflect its amphiphilic nature. The reactivity of the carboxylic acid group in aspartic acid could be utilized in esterification, amidation, and other coupling reactions. For instance, the synthesis of complex N-glycosylated compounds or polyamide precursors from related dodecanoic acids underlines the versatility and reactivity of these long-chain carboxylic acids (Markus Petermichl et al., 2016).
Physical Properties Analysis
The physical properties of n-Dodecanoylaspartic acid, such as melting point, solubility in various solvents, and phase behavior, would be significantly influenced by its amphiphilic structure. Similar compounds exhibit diverse physical behaviors, ranging from solid to liquid crystalline phases, depending on the length of the hydrophobic tail and the nature of the polar head group. Research on hydrophobic calcium carbonate particles induced by dodecanoic acid suggests that the incorporation of long-chain acids can alter material properties, such as hydrophobicity and particle morphology (Chengyun Wang et al., 2010).
Eigenschaften
IUPAC Name |
(2S)-2-(dodecanoylamino)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO5/c1-2-3-4-5-6-7-8-9-10-11-14(18)17-13(16(21)22)12-15(19)20/h13H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRXMSMANOGRCM-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Dodecanoylaspartic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




